2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol
Description
2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol is a phenolic derivative characterized by a methoxy group at the para position of the benzene ring and a secondary amine substituent at the ortho position, where the amine is functionalized with a branched butan-2-yl group. The molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol.
Synthetic routes for analogous compounds (e.g., Schiff base formation in or reductive amination in ) suggest that this compound could be synthesized via condensation of 4-methoxysalicylaldehyde with butan-2-ylamine, followed by reduction.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(butan-2-ylamino)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-7-11(15-3)5-6-12(10)14/h5-7,9,13-14H,4,8H2,1-3H3 |
InChI Key |
VYGWVEPKLKEOFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting certain enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with variations in the amine substituent, aromatic backbone, or electronic properties. Below is a detailed analysis supported by data from the evidence.
Structural and Physicochemical Properties
*Lipophilicity inferred from substituent effects.
- Electron-donating groups (e.g., methoxy) increase the electron density of the aromatic ring, reducing acidity compared to nitro-substituted analogs like 2-(butan-2-yl)-4,6-dinitrophenol (pKa ~4 due to NO₂ groups ).
Biological Activity
2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol, also known as a derivative of methoxyphenol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group and a butan-2-yl amino side chain , which enhance its solubility and reactivity. Its molecular formula is , with a molecular weight of approximately 209.28 g/mol.
Antioxidant Properties
The presence of the phenolic group in 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol suggests that it may act as a radical scavenger , which can neutralize free radicals and reduce oxidative stress. Preliminary studies have indicated significant antioxidant activity, making it a candidate for further investigation in oxidative stress-related conditions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting its potential application in treating infections. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Interaction with Biological Targets
The compound interacts with several biological targets, including:
- Enzymes : It modulates enzyme activity, influencing metabolic processes.
- Cellular Receptors : It has been studied for its binding affinity to neurotensin receptors, which are involved in neurotransmission and cellular signaling pathways .
The mechanism by which 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol exerts its biological effects involves:
- Selective Binding : The compound selectively binds to specific receptors, modulating their activity.
- Signal Transduction Pathways : It influences downstream signaling pathways associated with various physiological responses.
- Enzyme Modulation : By interacting with enzymes, it alters biochemical pathways that can lead to therapeutic effects.
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol demonstrated significant inhibition against drug-resistant bacterial strains at concentrations as low as 30 µM. This highlights its potential use in developing new antimicrobial agents.
Antioxidant Efficacy Evaluation
Another study evaluated the antioxidant capacity of the compound through DPPH radical scavenging assays. Results indicated that it exhibited a scavenging effect comparable to established antioxidants, suggesting its utility in formulations aimed at reducing oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol | Similar amine structure with methoxy substitution | Enhanced solubility in biological systems |
| 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol | Variation in position of methoxy group | Different receptor interaction profiles |
| 3-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol | Variation in position of amino group | Potentially different biological activity |
This table illustrates the uniqueness of 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol through its specific structural features that influence its chemical behavior and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
